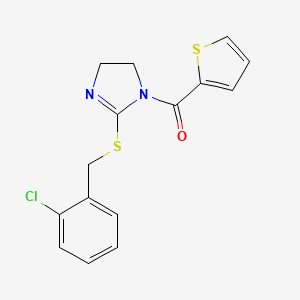

![molecular formula C21H16N2O4S B2421234 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-99-6](/img/structure/B2421234.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

カタログ番号 B2421234

CAS番号:

896290-99-6

分子量: 392.43

InChIキー: QLVSOYNBBRKXDV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide”, there are general methods for the synthesis of similar compounds. For instance, a method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .科学的研究の応用

- The benzoxazole-based ligand has shown promise in selectively separating thorium (Th) and uranyl (UO₂²⁺) ions. Th separation is crucial for thorium-based molten salt reactor fuel cycles. The ligand’s theoretical study using density functional theory (DFT) revealed its structural features and complexation behavior with Th⁴⁺/UO₂²⁺. Thermodynamic properties indicated that the ligand Lₐ is suitable for counter-extraction, while Lₒ has stronger binding affinity with Th⁴⁺/UO₂²⁺ in various solvents .

- Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which involves forming C–N bonds from an aromatic aldehyde and o-phenylenediamine. This cost-effective approach provides access to this compound, which can be further explored for various applications .

- The benzoxazole scaffold has been investigated for its potential as a drug candidate. Researchers have synthesized novel benzoxazole derivatives with lower side effects and improved efficacy. These derivatives could serve as leads for developing new therapeutic agents .

Metal Ion Separation

Synthetic Methodology

Drug Discovery

特性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVSOYNBBRKXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methoxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2421152.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(2-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2421153.png)

![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2421162.png)

![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)

![5-chloro-1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B2421168.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2421169.png)

![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)